2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of three pentadecafluoroheptyl groups attached to a triazine ring, which imparts significant hydrophobicity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with pentadecafluoroheptyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanuric chloride. The general reaction scheme is as follows:
Cyanuric chloride+3×Pentadecafluoroheptyl alcohol→this compound+3×HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The triazine ring can participate in redox reactions, although the fluorinated groups provide significant resistance to oxidation.
Hydrolysis: Under acidic or basic conditions, the triazine ring can be hydrolyzed, leading to the formation of corresponding amines and other by-products.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield fluorinated triazine derivatives, while hydrolysis can produce amines and other degradation products.
Scientific Research Applications
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers with unique properties.
Biology: Investigated for its potential use in bio-conjugation and as a component in drug delivery systems due to its stability and hydrophobicity.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and hydrophobic nature.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine involves its interaction with molecular targets through hydrophobic interactions and potential hydrogen bonding. The fluorinated groups enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in various applications. The triazine ring can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
- 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
- 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine
Uniqueness
2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine is unique due to the presence of long-chain fluorinated alkyl groups, which impart exceptional hydrophobicity and chemical stability. This distinguishes it from other triazine derivatives that may have shorter or non-fluorinated substituents, resulting in different chemical and physical properties.
Properties
IUPAC Name |
2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24F45N3/c25-4(26,7(31,32)10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)63)1-70-2(5(27,28)8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(64,65)66)72-3(71-1)6(29,30)9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(67,68)69 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUAMWYFFXWLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F45N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176059 | |
Record name | 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1185.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21674-38-4 | |
Record name | 2,4,6-Tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21674-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021674384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-tris(pentadecafluoroheptyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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